

In Vivo and In Vitro Efficacy of Deramciclane Fumarate: A Technical Overview

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Compound of Interest		
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Abstract

Deramciclane (EGIS-3886) is a non-benzodiazepine anxiolytic agent with a unique pharmacological profile.[1][2] This technical guide provides a comprehensive overview of the pivotal in vivo and in vitro studies that have characterized the pharmacokinetics, mechanism of action, and potential therapeutic applications of **Deramciclane fumarate**. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant signaling pathways are visualized to offer a thorough resource for the scientific community. Although initially investigated for generalized anxiety disorder (GAD), and showing promise in preclinical and early clinical trials, it did not demonstrate statistically significant efficacy in Phase III trials for this indication.[3][4] Nevertheless, its distinct mechanism of action continues to make it a subject of scientific interest.

Pharmacokinetic Profile

Deramciclane has been studied in various animal models and in humans, demonstrating rapid absorption and linear pharmacokinetics over a range of doses.[1]

In Vivo Pharmacokinetics in Rats

A study in Wistar rats investigated the pharmacokinetics of a 10 mg/kg dose of **Deramciclane fumarate** administered via oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.) routes.[5][6][7]



The results highlighted a very fast absorption after oral administration and a significant first-pass metabolism, leading to low oral bioavailability.[5][6]

Table 1: Pharmacokinetic Parameters of Deramciclane in Rats (10 mg/kg dose)[5][6][7]

Parameter	Oral (p.o.)	Intraperitoneal (i.p.)	Intravenous (i.v.)
Cmax (ng/mL)	44.9	≥177.8	≥2643.0
Tmax (h)	0.5	-	-
t½ (h)	3.42 - 5.44	3.42 - 5.44	3.42 - 5.44
AUC₀-∞ (ng·h/mL)	-	-	29.2-fold > oral, 5.4- fold > i.p.
Absolute Bioavailability (%)	3.42	18.49	-

Table 2: Pharmacokinetic Parameters of N-desmethyl Deramciclane (Metabolite) in Rats[5][6] [7]

Parameter	Oral (p.o.)	Intraperitoneal (i.p.)	Intravenous (i.v.)
Cmax (ng/mL)	32.0	≥25.4	51.0
t½ (h)	2.90 - 5.44	2.90 - 5.44	2.90 - 5.44

In Vivo Pharmacokinetics in Humans

In healthy male volunteers, Deramciclane exhibited linear pharmacokinetics.[1] Following a 30 mg dose, the drug was well-tolerated.[8] Multiple oral dosing studies have also been conducted.[9]

Table 3: Pharmacokinetic Parameters of Deramciclane in Humans (30 mg dose)[8]



Parameter	Intravenous (i.v.)	Oral (solution)	Oral (tablet)
Distribution t½ (h)	0.04 ± 0.01 (1st), 3.03 ± 0.50 (2nd)	-	-
Elimination t½ (h)	26.6 ± 5.5	~25	~25
Clearance (L/kg)	0.24 ± 0.10	-	-
Mean Oral Bioavailability (%)	-	44	36

Table 4: Elimination Half-life of N-desmethyl Deramciclane in Humans[8]

Administration Route	Elimination t½ (h)
Intravenous (i.v.)	38.2 ± 6.9
Oral	~25

A study on multiple oral dosing showed that steady-state was reached within seven days, with the drug accumulating approximately three-fold.[9] The elimination half-life was slightly prolonged at steady-state compared to a single dose.[9]

Mechanism of Action

Deramciclane's primary mechanism of action involves the modulation of the serotonin system. [1][10] It also interacts with other neurotransmitter systems.

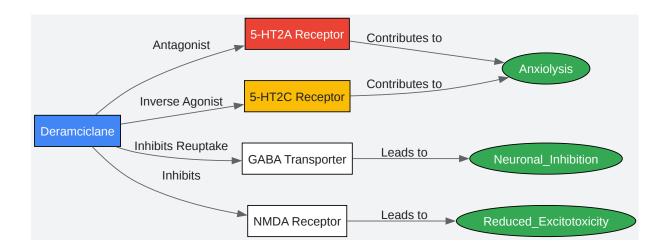
Serotonin Receptor Activity

- 5-HT2A Receptor Antagonist: Deramciclane acts as a potent antagonist at serotonin 5-HT2A receptors.[1][11]
- 5-HT2C Receptor Inverse Agonist: It functions as an inverse agonist at 5-HT2C receptors.[1] [12][13] This means that it not only blocks the receptor but also reduces its constitutive activity.[13] In vitro studies have shown that deramciclane antagonizes 5-HT-stimulated phosphoinositide hydrolysis with an IC50 of 168 nM and decreases basal phosphoinositide hydrolysis by up to 33% (EC50 = 93 nM).[13]



Other Neurotransmitter Systems

- GABA Reuptake Inhibitor: Deramciclane inhibits the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][3]
- NMDA Receptor Inhibition: In vitro studies have demonstrated that Deramciclane can inhibit
 the function of N-methyl-D-aspartate (NMDA) receptors, suggesting a role in modulating
 glutamatergic neurotransmission.[14] It significantly inhibited NMDA-induced [3H]D-aspartate
 release and transmembrane Ca2+ flux in rat cerebrocortical homogenates.[14]
- Dopamine Receptor Affinity: The compound shows moderate affinity for D2 dopamine receptors and low affinity for D1 receptors.[1]



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Caption: Mechanism of Action of Deramciclane.

In Vivo Efficacy Studies

Preclinical studies in animal models have suggested anxiolytic and antidepressant-like effects of Deramciclane.



Forced Swim Test in Rats

In a forced swim test, a model used to assess antidepressant potential, Deramciclane demonstrated a significant effect on immobility time.[15]

Table 5: Effect of Deramciclane on Immobility Time in the Forced Swim Test[15]

Treatment Group	Mean Immobility Time (s) ± SEM
Vehicle	105.4 ± 8.1
Deramciclane (1 mg/kg)	90.2 ± 7.6
Deramciclane (5 mg/kg)	68.3 ± 6.9
p < 0.01 vs. vehicle	

Receptor Occupancy Studies in Humans

A positron emission tomography (PET) study in healthy male volunteers was conducted to determine the in-vivo occupancy of 5-HT2A receptors in the frontal cortex after single oral doses of Deramciclane.[16] The study found that Deramciclane penetrates the blood-brain barrier and binds to 5-HT2A receptors in a dose- and concentration-dependent manner.[16] A plasma concentration of 21 ng/mL resulted in 50% receptor occupancy, while 70 ng/mL led to 90% occupancy.[16]

In Vitro Studies

In vitro experiments have been crucial in elucidating the molecular mechanisms of Deramciclane.

Receptor Binding and Functional Assays

As previously mentioned, in vitro assays confirmed Deramciclane's high affinity for 5-HT2A and 5-HT2C receptors.[13] Functional assays, such as the phosphoinositide hydrolysis assay, established its inverse agonist properties at the 5-HT2C receptor.[13]

Cytochrome P450 Inhibition

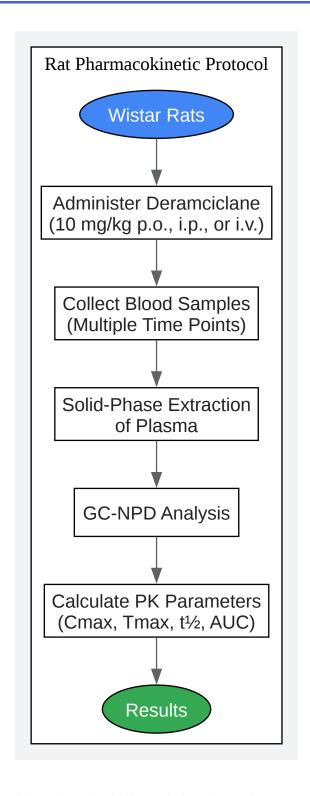


In vitro findings indicated that Deramciclane is an inhibitor of the cytochrome P450 (CYP) 2D6 enzyme.[17][18] A clinical study confirmed this, showing that repeated administration of 60 mg Deramciclane doubled the area under the curve (AUC) of desipramine, a CYP2D6 substrate. [18]

Experimental ProtocolsIn Vivo Pharmacokinetic Study in Rats

- Subjects: Male Wistar rats.
- Drug Administration: Deramciclane fumarate (10 mg/kg) was administered orally, intraperitoneally, or intravenously.[5]
- Sample Collection: Blood samples were collected at various time points post-administration.
- Analytical Method: Plasma concentrations of Deramciclane and its N-desmethyl metabolite were determined using a validated gas chromatography method with nitrogen-selective detection (GC-NPD) following solid-phase extraction.[5][6]
- Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, t½, and AUC were calculated from the plasma concentration-time data.[5]





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Caption: Experimental Workflow for Rat Pharmacokinetics.

Forced Swim Test

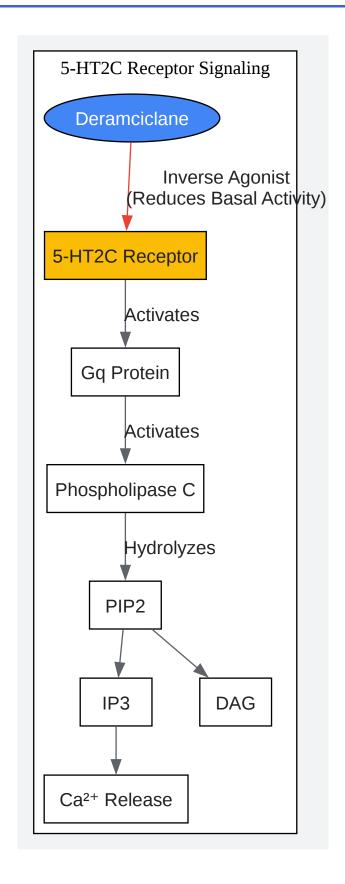


- Subjects: Male rats.[15]
- Apparatus: A cylindrical container filled with water.[15]
- Procedure:
 - Pre-test session: Rats are placed in the water for 15 minutes.
 - Drug Administration: 24 hours after the pre-test, rats are administered either vehicle or Deramciclane (1 or 5 mg/kg).[15]
 - Test session: 60 minutes after drug administration, rats are placed back in the water for a
 5-minute test session.
- Data Analysis: The duration of immobility during the test session is recorded and analyzed. A
 decrease in immobility time is indicative of antidepressant-like activity.[15]

In Vitro Phosphoinositide Hydrolysis Assay

- Tissue Preparation: Choroid plexus tissue, which is rich in 5-HT2C receptors, is used.[13]
- Assay Principle: This assay measures the accumulation of inositol phosphates, a downstream signaling product of Gq-coupled receptors like 5-HT2C.
- Procedure:
 - Tissue is incubated with [3H]myo-inositol to label membrane phosphoinositides.
 - The tissue is then exposed to Deramciclane in the presence or absence of a 5-HT agonist.
 - The reaction is stopped, and the accumulated [3H]inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.
- Data Analysis: The ability of Deramciclane to inhibit agonist-stimulated inositol phosphate accumulation (antagonist effect) and to decrease basal levels (inverse agonist effect) is determined.[13]





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Caption: Deramciclane's Effect on 5-HT2C Signaling.



Conclusion

Deramciclane fumarate possesses a multifaceted pharmacological profile, characterized by its potent interaction with the serotonergic system, particularly as a 5-HT2A antagonist and a 5-HT2C inverse agonist, and its influence on GABAergic and glutamatergic pathways. While it did not achieve primary endpoints in late-stage clinical trials for generalized anxiety disorder, the extensive in vivo and in vitro data underscore its unique mechanism of action. This compilation of pharmacokinetic data, efficacy studies, and detailed methodologies serves as a valuable resource for further investigation into the therapeutic potential of Deramciclane and similar compounds in neuropsychiatric disorders.

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